N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide
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Overview
Description
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups at specific positions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
1,2,4-triazoles: These compounds have a different ring structure but can exhibit similar biological activities.
Uniqueness
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C16H16N4O/c1-11-8-9-13-15(19-20(2)16(13)17-11)18-14(21)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,21) |
InChI Key |
GIDXNFGRVATBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NN2C)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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